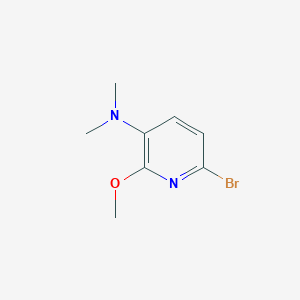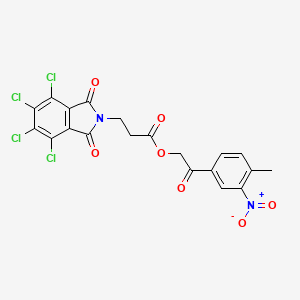![molecular formula C13H8Cl2N4O5 B12468673 2-[(3,4-Dichlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12468673.png)
2-[(3,4-Dichlorophenyl)amino]-3,5-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,4-Dichlorophenyl)amino]-3,5-dinitrobenzamide is an organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorophenyl)amino]-3,5-dinitrobenzamide typically involves the reaction of 3,4-dichloroaniline with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3,4-Dichlorophenyl)amino]-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Reduction: Formation of 2-[(3,4-Dichlorophenyl)amino]-3,5-diaminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(3,4-Dichlorophenyl)amino]-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(3,4-Dichlorophenyl)amino]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound’s nitro groups can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions may result in the inhibition of key enzymes or disruption of cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichlorophenylamine: Shares the dichlorophenyl group but lacks the dinitrobenzamide moiety.
3,5-Dinitrobenzamide: Contains the dinitrobenzamide group but lacks the dichlorophenyl group.
Uniqueness
2-[(3,4-Dichlorophenyl)amino]-3,5-dinitrobenzamide is unique due to the combination of both dichlorophenyl and dinitrobenzamide groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H8Cl2N4O5 |
|---|---|
Poids moléculaire |
371.13 g/mol |
Nom IUPAC |
2-(3,4-dichloroanilino)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H8Cl2N4O5/c14-9-2-1-6(3-10(9)15)17-12-8(13(16)20)4-7(18(21)22)5-11(12)19(23)24/h1-5,17H,(H2,16,20) |
Clé InChI |
UOKKHNRSGLCUFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{(2,4-dichlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}-N-methylacetamide](/img/structure/B12468594.png)


![Ethyl 2-[[3-(1,3-benzodioxol-5-yl)-1-oxo-2-propen-1-yl]amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B12468611.png)


![N-(2,3-dimethylphenyl)-N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]benzamide](/img/structure/B12468631.png)

![{[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)furan-3-yl]methylidene}propanedinitrile](/img/structure/B12468639.png)
![(2Z)-2-[2-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-YL)hydrazin-1-ylidene]-3-oxo-3-phenyl-N-(pyridin-3-YL)propanamide](/img/structure/B12468647.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12468652.png)
![3-(azepan-1-ylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]-4-methylbenzamide](/img/structure/B12468669.png)


